2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide
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Overview
Description
2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazine ring, a thiazole ring, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a nucleophilic aromatic substitution reaction, where a pyrazine derivative reacts with an appropriate nucleophile.
Coupling with the Phenyl Group: The trifluoromethoxy-substituted phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(pyrazin-2-yl)-N-(4-methoxyphenyl)thiazole-4-carboxamide: Similar structure but lacks the trifluoromethoxy group.
2-(pyrazin-2-yl)-N-(4-chlorophenyl)thiazole-4-carboxamide: Contains a chloro group instead of the trifluoromethoxy group.
2-(pyrazin-2-yl)-N-(4-nitrophenyl)thiazole-4-carboxamide: Contains a nitro group instead of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications.
Properties
IUPAC Name |
2-pyrazin-2-yl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2S/c16-15(17,18)24-10-3-1-9(2-4-10)21-13(23)12-8-25-14(22-12)11-7-19-5-6-20-11/h1-8H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQUNEXXKFUCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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